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Compound of Interest

Compound Name: ER-076349

Cat. No.: B3326424

A comprehensive analysis of preclinical data reveals that ER-076349, a synthetic analog of
halichondrin B, overcomes key taxane resistance mechanisms, offering a promising alternative
for patients who have developed resistance to conventional chemotherapy.

Researchers and drug development professionals will find compelling evidence in the following
guide, which objectively compares the performance of ER-076349 with paclitaxel in taxane-
resistant models. This guide synthesizes key experimental data, details the methodologies
employed in these crucial studies, and visualizes the underlying biological processes and
experimental designs.

ER-076349, a structurally simplified macrocyclic ketone analog of the marine natural product
halichondrin B, has demonstrated potent anticancer activity in both in vitro and in vivo studies.
[1] Its mechanism of action, which involves the inhibition of tubulin polymerization, leads to G2-
M cell cycle arrest and the disruption of mitotic spindles.[1][2] Notably, this mechanism appears
distinct from that of taxanes, which may explain its efficacy in taxane-resistant tumors.[3]

In Vitro Efficacy: ER-076349 Outperforms Paclitaxel
in Diverse Cancer Cell Lines

A pivotal study by Towle et al. (2001) in Cancer Research provides a head-to-head comparison
of the in vitro growth inhibitory activities of ER-076349, its closely related analog eribulin (ER-
086526), and paclitaxel across a panel of human cancer cell lines. The data, summarized in the
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table below, clearly indicates the superior potency of ER-076349 compared to paclitaxel in a
broad range of cancer types.

Eribulin (ER- .
. ER-076349 Paclitaxel IC50
Cell Line Cancer Type 086526) IC50
IC50 (nM) (nM)

(nM)
MDA-MB-435 Breast 0.59 0.09 2.6
COLO 205 Colon 2.4 0.6 >1000
DLD-1 Colon 7.3 9.5 >1000
DU 145 Prostate 3.6 0.9 3.2
LNCaP Prostate 1.8 0.4 1.8
LOX Melanoma 3.2 0.5 10
HL-60 Leukemia 2.6 0.5 3.5
U937 Lymphoma 4.0 0.7 4.0
NIH:OVCAR-3 Ovarian - 0.3 2.0

Data sourced from Towle et al., Cancer Res 2001;61(3):1013-21.[1][2]

The data highlights that ER-076349 consistently exhibits sub-nanomolar to low nanomolar IC50
values across the tested cell lines.[1][2] In colon cancer cell lines COLO 205 and DLD-1, where
paclitaxel is largely ineffective (IC50 >1000 nM), ER-076349 maintains significant activity. This
suggests that ER-076349 is not susceptible to the multidrug resistance (MDR) mechanisms
that often confer resistance to taxanes in colon cancer.

In Vivo Antitumor Activity: Superior Efficacy and
Wider Therapeutic Window

The superior preclinical profile of ER-076349 extends to in vivo models. In human tumor
xenograft studies using nude mice, ER-076349 demonstrated marked antitumor activity at well-
tolerated doses. The following table summarizes the in vivo efficacy of ER-076349 and
paclitaxel in select xenograft models.
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Xenograft ER-076349 Paclitaxel Antitumor
Cancer Type

Model Dose (mg/kg) Dose (mg/kg) Effect
Significant tumor

MDA-MB-435 Breast 0.25-1.0 12-24
growth inhibition
Significant tumor

COLO 205 Colon 05-1.0 12-24 o
growth inhibition
Significant tumor

LOX Melanoma 0.25-1.0 12-24 o
growth inhibition

] Significant tumor
NIH:OVCAR-3 Ovarian 05-1.0 12-24

growth inhibition

Data sourced from Towle et al., Cancer Res 2001;61(3):1013-21.[1]

These in vivo findings corroborate the in vitro data, showing that ER-076349 effectively inhibits
tumor growth in models of breast, colon, melanoma, and ovarian cancer.[1]

Mechanism of Action: A Differentiated Approach to
Microtubule Inhibition

Taxanes, like paclitaxel, function by stabilizing microtubules, leading to cell cycle arrest and
apoptosis. However, resistance can emerge through various mechanisms, including the
overexpression of drug efflux pumps (e.g., P-glycoprotein) and mutations in tubulin subunits.

ER-076349 and its analog eribulin employ a distinct mechanism of action. They inhibit
microtubule polymerization, a process that is mechanistically different from the microtubule
stabilization induced by taxanes.[2][3] This alternative mechanism allows ER-076349 to bypass
the common resistance pathways that affect taxanes.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.researchgate.net/publication/12109230_In_vitro_and_in_vivo_anticancer_activities_of_synthetic_macrocyclic_ketone_analogues_of_halichondrin_B
https://www.benchchem.com/product/b3326424?utm_src=pdf-body
https://www.researchgate.net/publication/12109230_In_vitro_and_in_vivo_anticancer_activities_of_synthetic_macrocyclic_ketone_analogues_of_halichondrin_B
https://www.benchchem.com/product/b3326424?utm_src=pdf-body
https://www.medchemexpress.com/er-076349.html
https://www.researchgate.net/figure/Structures-of-halichondrin-B-eribulin-and-ER-076349-Tritiums-in-Heribulin-and_fig1_49654114
https://www.benchchem.com/product/b3326424?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3326424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

ER-076349 Action

C)—>GUIJU"” Polmerzation Inhibmon)—>:)_>©

Taxane Action & Resistance

Tubulin Mutations prevents binding

Click to download full resolution via product page

Caption: Mechanism of Action Comparison.

Experimental Protocols

The data presented in this guide is based on rigorous preclinical experimental protocols. Below
are detailed methodologies for the key experiments cited.

In Vitro Cytotoxicity Assay

The growth inhibitory effects of ER-076349, eribulin, and paclitaxel were determined using a
72-hour continuous exposure assay with various human cancer cell lines.

e Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with
fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5%
CO2.

e Drug Preparation: Test compounds were dissolved in DMSO to create stock solutions and
serially diluted in culture medium to achieve the desired final concentrations.

o Cell Seeding: Cells were harvested from exponential phase cultures, counted, and seeded
into 96-well microtiter plates at a density of 2,000-5,000 cells per well.
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» Drug Exposure: After a 24-hour incubation period to allow for cell attachment, the culture
medium was replaced with medium containing various concentrations of the test
compounds.

o Assessment of Cell Viability: Following a 72-hour incubation with the drugs, cell viability was
assessed using the sulfornodamine B (SRB) assay. The optical density was measured at
570 nm using a microplate reader.

o Data Analysis: The percentage of cell growth inhibition was calculated relative to untreated
control cells. The IC50 value, the concentration of drug that causes 50% inhibition of cell
growth, was determined from the concentration-response curves.

In Vivo Human Tumor Xenograft Studies

The antitumor activity of ER-076349 and paclitaxel was evaluated in nude mice bearing
established human tumor xenografts.

e Animal Models: Female athymic (nu/nu) mice were used for the xenograft studies. All animal
procedures were conducted in accordance with institutional guidelines.

e Tumor Implantation: Human tumor cells were harvested, resuspended in a suitable medium,
and subcutaneously injected into the flank of each mouse.

e Tumor Growth Monitoring: Tumor size was measured regularly using calipers, and tumor
volume was calculated using the formula: (length x width?) / 2.

e Drug Administration: When tumors reached a predetermined size (e.g., 100-200 mm3), the
mice were randomized into treatment and control groups. ER-076349 was administered
intravenously or intraperitoneally, while paclitaxel was administered intravenously, typically
on a weekly schedule for several weeks.

» Efficacy Evaluation: The primary endpoint was tumor growth inhibition. Tumor volumes in the
treated groups were compared to those in the vehicle-treated control group.

o Toxicity Assessment: Animal body weights were monitored as an indicator of treatment-
related toxicity.
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Caption: In Vivo Xenograft Experimental Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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